2,6-Dimethylaniline-d11
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Overview
Description
2,6-Dimethylaniline-d11 is a deuterated form of 2,6-dimethylaniline, an aromatic amine with two methyl groups attached to the benzene ring at the 2 and 6 positions. The deuterium labeling makes it particularly useful in various scientific research applications, especially in the field of analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylaniline-d11 typically involves the deuteration of 2,6-dimethylaniline. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of a deuterium gas source and a suitable catalyst, such as palladium on carbon, under elevated temperatures and pressures.
Industrial Production Methods
Industrial production of 2,6-dimethylaniline involves the alkylation of aniline with methanol in the presence of an acid catalyst. For the deuterated version, deuterated methanol (CD3OD) can be used in place of regular methanol to introduce deuterium atoms into the molecule.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylaniline-d11 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Nitro-2,6-dimethylaniline-d11
Reduction: 2,6-dimethylcyclohexylamine-d11
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Scientific Research Applications
2,6-Dimethylaniline-d11 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of 2,6-dimethylaniline and its derivatives.
Pharmaceutical Research: Serves as a precursor in the synthesis of various anesthetic drugs such as lidocaine, bupivacaine, and mepivacaine.
Environmental Studies: Employed in tracing studies to monitor the environmental fate and transport of aniline derivatives.
Biological Research: Used in metabolic studies to understand the biotransformation of aniline compounds in living organisms.
Mechanism of Action
The mechanism of action of 2,6-dimethylaniline-d11 is primarily related to its role as a precursor in the synthesis of anesthetic drugs. In the body, it undergoes metabolic transformations to form active metabolites that interact with sodium channels in nerve cells, leading to the inhibition of nerve signal transmission and resulting in anesthesia.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylaniline
- 3,5-Dimethylaniline
- 2,6-Dimethylaniline
Uniqueness
2,6-Dimethylaniline-d11 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Compared to its non-deuterated counterparts, it offers improved sensitivity and accuracy in mass spectrometric analyses, making it a valuable tool in various research fields.
Properties
Molecular Formula |
C8H11N |
---|---|
Molecular Weight |
132.25 g/mol |
IUPAC Name |
N,N,3,4,5-pentadeuterio-2,6-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D/hD2 |
InChI Key |
UFFBMTHBGFGIHF-MDCKYEMWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N([2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.